molecular formula C13H13NOS B14259869 6-Phenyl-5-(1-sulfanylethyl)pyridin-2(1H)-one CAS No. 423176-01-6

6-Phenyl-5-(1-sulfanylethyl)pyridin-2(1H)-one

Cat. No.: B14259869
CAS No.: 423176-01-6
M. Wt: 231.32 g/mol
InChI Key: IKPKJMBWNNAHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-5-(1-sulfanylethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-(1-sulfanylethyl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Addition of the Sulfanylethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The phenyl and sulfanylethyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridin-2(1H)-one: Lacks the sulfanylethyl group.

    5-(1-Sulfanylethyl)pyridin-2(1H)-one: Lacks the phenyl group.

Uniqueness

The presence of both the phenyl and sulfanylethyl groups in 6-Phenyl-5-(1-sulfanylethyl)pyridin-2(1H)-one may confer unique properties, such as enhanced biological activity or specific chemical reactivity.

Properties

CAS No.

423176-01-6

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

6-phenyl-5-(1-sulfanylethyl)-1H-pyridin-2-one

InChI

InChI=1S/C13H13NOS/c1-9(16)11-7-8-12(15)14-13(11)10-5-3-2-4-6-10/h2-9,16H,1H3,(H,14,15)

InChI Key

IKPKJMBWNNAHJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(NC(=O)C=C1)C2=CC=CC=C2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.